3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide
Description
3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide: is an organic compound characterized by its benzamide structure, which includes two chlorine atoms at the 3rd and 5th positions, a cyclohexyl group attached to the nitrogen atom, and an ethoxy group at the 4th position on the benzene ring
Properties
IUPAC Name |
3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-2-20-14-12(16)8-10(9-13(14)17)15(19)18-11-6-4-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAOCUZOOSSRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2CCCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-dichloro-4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with cyclohexyl isocyanate under controlled conditions to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atoms in 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the ethoxy group and the benzamide moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products may include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields amines or alcohols.
Scientific Research Applications
Chemistry:
Catalysis: 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology and Medicine:
Pharmacology: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industry:
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyclohexyl group and ethoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
3,5-dichloro-N-cyclohexylbenzamide: Lacks the ethoxy group, which may affect its reactivity and binding properties.
4-ethoxy-N-cyclohexylbenzamide: Lacks the chlorine atoms, which can influence its chemical stability and reactivity.
Uniqueness: 3,5-dichloro-N-cyclohexyl-4-ethoxybenzamide is unique due to the combination of chlorine atoms, cyclohexyl group, and ethoxy group, which collectively contribute to its distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
